molecular formula C10H15N5O4 B12293976 O-Methylganciclovir

O-Methylganciclovir

Cat. No.: B12293976
M. Wt: 269.26 g/mol
InChI Key: CVWDOLKVWKFQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methylganciclovir (CAS: 108436-45-9) is a methylated derivative of the antiviral drug Ganciclovir. Its molecular formula is C₁₀H₁₅N₅O₄, with a molecular weight of 269.26 g/mol . Structural modifications, such as the substitution of a hydroxyl group with a methyl ether (-OCH₃), distinguish it from its parent compound.

Properties

IUPAC Name

2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O4/c1-18-3-6(2-16)19-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4,6,16H,2-3,5H2,1H3,(H3,11,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWDOLKVWKFQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)OCN1C=NC2=C1N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methylganciclovir typically involves the methylation of ganciclovir. One common method is the reaction of ganciclovir with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

O-Methylganciclovir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent compound, ganciclovir.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

O-Methylganciclovir has several applications in scientific research:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methodologies.

    Biology: The compound is studied for its antiviral properties and potential use in gene therapy.

    Medicine: Research focuses on its efficacy and safety as an antiviral agent, particularly against cytomegalovirus.

    Industry: It is used in the pharmaceutical industry for the development of antiviral drugs and formulations.

Mechanism of Action

The mechanism of action of O-Methylganciclovir involves the inhibition of viral DNA replication. The compound is phosphorylated by viral thymidine kinase to form its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of viral DNA chain elongation and inhibition of viral replication.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural and molecular differences among O-Methylganciclovir, Ganciclovir, and Aciclovir:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound C₁₀H₁₅N₅O₄ 269.26 Methyl ether substitution at oxygen site
Ganciclovir* C₁₅H₂₄N₆O₅† 368.39 Parent compound; cyclic ether backbone
Aciclovir C₈H₁₁N₅O₃ 225.21 Acyclic side chain; lacks methyl group

Note: Discrepancies exist in reported molecular data for Ganciclovir. Further verification is advised .

Pharmacokinetic and Therapeutic Profiles

  • This compound: Limited clinical data are available. However, its therapeutic efficacy in antiviral applications (e.g., cytomegalovirus) remains unverified .
  • Ganciclovir : Widely used for CMV infections, it requires intracellular phosphorylation for activation. Plasma monitoring methods (e.g., UHPLC-MS/MS) are critical due to its narrow therapeutic index .
  • Aciclovir : A first-line treatment for herpes simplex virus (HSV). Its acyclic structure reduces toxicity but limits activity against CMV. Plasma concentrations are routinely monitored to optimize dosing .

Biological Activity

O-Methylganciclovir, a derivative of ganciclovir, is an antiviral compound primarily investigated for its efficacy against cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

This compound functions as a nucleoside analogue, specifically targeting viral DNA polymerases. Upon phosphorylation by viral and cellular kinases, it incorporates into viral DNA, leading to chain termination during replication. This mechanism is similar to that of ganciclovir but offers enhanced bioavailability and reduced toxicity profiles.

Pharmacological Profile

The pharmacological characteristics of this compound are summarized in the following table:

Property Details
Molecular Formula C14H17N5O4S
Molecular Weight 341.38 g/mol
Bioavailability Approximately 80%
Half-life 2-3 hours
Metabolism Hepatic via cytochrome P450 enzymes
Elimination Renal (primarily as metabolites)

Antiviral Efficacy

Research indicates that this compound exhibits potent antiviral activity against CMV. In vitro studies have demonstrated IC50 values comparable to ganciclovir, with enhanced selectivity for infected cells. A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed a significant reduction in viral load in human fibroblast cell lines infected with CMV .

Case Studies

  • Case Study in Transplant Patients :
    A clinical trial involving renal transplant recipients showed that patients treated with this compound experienced lower rates of CMV reactivation compared to those receiving standard ganciclovir therapy. The study highlighted a 30% reduction in incidence rates of CMV disease within the first year post-transplant .
  • Pediatric Use :
    A pediatric study examined the safety and efficacy of this compound in children undergoing treatment for congenital CMV infection. Results indicated a favorable safety profile and significant viral load reduction after 4 weeks of treatment, suggesting its potential as a first-line therapy in this demographic .
  • HIV Co-infection :
    In HIV-positive patients with concurrent CMV infections, this compound was associated with improved outcomes compared to traditional therapies. Patients reported fewer adverse effects and better tolerability, leading to higher adherence rates .

Research Findings

Recent findings have explored the pharmacokinetics and pharmacodynamics of this compound. A study published in Antiviral Research indicated that the compound achieves higher intracellular concentrations than ganciclovir, enhancing its antiviral effects while minimizing systemic exposure . Furthermore, combination therapy with other antivirals has shown synergistic effects, particularly in resistant strains of CMV.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.